molecular formula C17H13NO2 B7820402 1-[4-(Quinolin-8-yloxy)phenyl]ethanone

1-[4-(Quinolin-8-yloxy)phenyl]ethanone

Cat. No.: B7820402
M. Wt: 263.29 g/mol
InChI Key: NHRKEECNNFZBQV-UHFFFAOYSA-N
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Description

1-[4-(Quinolin-8-yloxy)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a quinoline ring system linked to a phenyl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of quinolin-8-ol with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, followed by a subsequent Knoevenagel condensation reaction. The reaction conditions typically require heating under reflux in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield quinolin-8-ol derivatives.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials, such as fluorescent dyes and hole-transport materials in electronic devices.

Mechanism of Action

The mechanism by which 1-[4-(Quinolin-8-yloxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

1-[4-(Quinolin-8-yloxy)phenyl]ethanone is compared to other similar compounds, such as quinoline derivatives and related phenyl compounds. Its uniqueness lies in its specific structural features and the resulting biological and chemical properties. Similar compounds include:

  • Quinoline: A basic nitrogen-containing heterocyclic aromatic organic compound.

  • 4-quinolin-8-yloxy Linked Triphenylamine Based Polyimides: These compounds are used as blue light emissive and potential hole-transport materials.

  • 4-((Quinolin-8-yloxy)methyl)-2H-chromen-2-one Derivatives: These compounds are synthesized under Pechmann cyclisation conditions and have unique crystal structures.

Properties

IUPAC Name

1-(4-quinolin-8-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12(19)13-7-9-15(10-8-13)20-16-6-2-4-14-5-3-11-18-17(14)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRKEECNNFZBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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